Sulfanilic acid

Catalog No.
S544129
CAS No.
121-57-3
M.F
C6H7NO3S
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfanilic acid

CAS Number

121-57-3

Product Name

Sulfanilic acid

IUPAC Name

4-aminobenzenesulfonic acid

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

HVBSAKJJOYLTQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in ethanol and ether
Soluble in fuming hydrochloric acid
Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C
In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C
Solubility in water: poo

Synonyms

4-aminobenzenesulfonic acid, 4-aminobenzenethiol, 4-sulfanilic acid, 4-sulfanilic acid, sodium salt, 4-sulfanilic acid, zinc (2:1) salt, para-aminobenzenesulfonic acid

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O

Description

The exact mass of the compound Sulfanilic acid is 173.0147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.06 minsoluble in ethanol and ethersoluble in fuming hydrochloric acidslowly sol in water: about 1% at 20 °c, about 1.45% at 30 °c, about 1.94% at 40 °cin water, 10.68 g/l at 20 °c; 14.68 g/l at 30 °csolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7170. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Sulfanilic Acids - Supplementary Records. It belongs to the ontological category of aminobenzenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Pioneering Antimicrobial Therapy

    Developed in the 1930s, sulfanilamide was one of the first effective drugs against a wide range of bacterial infections. Its success demonstrated the principle that specific molecules could target and kill bacteria, sparking a new era of research in antimicrobial chemotherapy Source: [Sulfa Drugs: the Rise and Fall of Sulfanilamide].

  • Understanding Mechanisms of Action

    Research on sulfanilamide led to a greater understanding of how antibiotics work. It was discovered that sulfanilamide disrupts folic acid synthesis in bacteria, a vital process for their growth and survival Source: [Sulfanilamide: Uses, Interactions, Mechanism of Action: ]. This knowledge laid the groundwork for the development of new antibiotics with different mechanisms of action.

  • Development of New Drugs

    Sulfanilamide served as a springboard for the development of a whole class of drugs known as sulfonamides. These drugs share the same core structure as sulfanilamide but with modifications that improve potency and target specific bacteria Source: [(PDF) Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry].

  • Drug Discovery and Development Processes

    The success of sulfanilamide highlighted the importance of laboratory research and clinical trials in drug discovery and development. It demonstrated the scientific approach to identifying and testing potential therapeutic agents Source: [Miracle Cure, the Creation of Antibiotics].

Sulfanilic acid, chemically known as 4-aminobenzenesulfonic acid, is an organic compound with the molecular formula C6H7NO3S\text{C}_6\text{H}_7\text{N}\text{O}_3\text{S}. It appears as an off-white crystalline solid and is classified as a zwitterion due to the presence of both positive and negative charges within the same molecule, which contributes to its high melting point of approximately 205 °C. Sulfanilic acid is a significant building block in organic chemistry and plays a crucial role in various chemical syntheses and analytical applications .

  • Toxicity: Considered to have low toxicity. However, it is recommended to handle it with care, following standard laboratory practices to avoid inhalation, ingestion, or skin contact.
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

Safety Precautions:

  • Wear gloves, safety glasses, and protective clothing when handling sulfanilic acid.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

  • Diazotization: When treated with alkali nitrite in an acidic medium, sulfanilic acid forms diazonium salts. This reaction is pivotal for synthesizing azo dyes, where the diazonium salt acts as an electrophile that couples with phenolic compounds .
  • Coupling Reactions: The diazonium salts derived from sulfanilic acid can couple with various aromatic compounds to produce azo dyes, which are widely used in textiles and inks .
  • Acid-Base Reactions: Sulfanilic acid exhibits acidic properties, with a pKa of approximately 0.995, allowing it to participate in various acid-base reactions .

Sulfanilic acid has demonstrated several biological activities:

  • Antimicrobial Properties: It has been studied for its potential antimicrobial effects, particularly against certain bacteria and fungi, making it relevant in pharmaceutical applications .
  • Detection of Nitrites: Sulfanilic acid is used as a reagent for detecting nitrite ions in various samples. This application is particularly important in environmental monitoring and food safety .

The synthesis of sulfanilic acid primarily involves the sulfonation of aniline using concentrated sulfuric acid. The process can be summarized as follows:

  • Sulfonation Reaction: Aniline reacts with concentrated sulfuric acid to form phenylsulfamic acid.
  • Rearrangement: The phenylsulfamic acid undergoes rearrangement to yield sulfanilic acid upon heating. This mechanism was initially proposed by Eugen Bamberger and later refined through studies showing that the process is intermolecular rather than intramolecular .

Alternative synthesis methods include microwave-assisted synthesis, which allows for more efficient production under solvent-free conditions, demonstrating the versatility of modern synthetic techniques .

Sulfanilic acid has diverse applications across various fields:

  • Dyes and Pigments: It is extensively used in the production of azo dyes due to its ability to form diazonium salts .
  • Analytical Chemistry: The compound serves as a standard for quantitative analysis of nitrate and nitrite ions through colorimetric methods involving diazonium coupling reactions .
  • Pharmaceuticals: Sulfanilic acid is involved in synthesizing various pharmaceutical compounds, including sulfa drugs and other medicinal agents .
  • Environmental Monitoring: It is utilized for detecting nitrites in environmental samples, aiding in pollution control efforts .

Studies on the interactions of sulfanilic acid reveal its involvement in several significant chemical processes:

  • Electrophilic Aromatic Substitution: Sulfanilic acid can react with electrophiles due to its amino group, leading to various substitution products that are useful in organic synthesis .
  • Complex Formation: It can form complexes with metal ions, which can be exploited for analytical purposes and material science applications .

Sulfanilic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
AnilineC6H7N\text{C}_6\text{H}_7\text{N}Base compound; lacks sulfonic group
Benzenesulfonic AcidC6H5SO3H\text{C}_6\text{H}_5\text{SO}_3\text{H}Contains only sulfonic group; no amino group
SulfamethoxazoleC10H11N3O3S\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3\text{S}Antibacterial properties; contains additional groups
Methyl OrangeAzo dye derived from sulfanilic acidUsed as a pH indicator; distinct color change

Sulfanilic acid's uniqueness lies in its dual functional groups (amino and sulfonic), enabling its versatile applications in dye chemistry and analytical methods while also serving as a precursor for more complex compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally).
Dry Powder
Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline]
WHITE POWDER OR WHITE-TO-GREY CRYSTALS.

Color/Form

Orthorhombic plates or monoclinic from water

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.01466426 g/mol

Monoisotopic Mass

173.01466426 g/mol

Heavy Atom Count

11

Density

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink
1.485 at 25 °C/4 °C
1.49 g/cm³

LogP

-2.16 (LogP)
log Kow = -2.16
-0.9

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and sulfur oxides/.
288 °C

Appearance

Solid powder

Melting Point

Decomposes without melting at 550 °F (NTP, 1992)
288 °C decomposes without melting

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

434Z8C2635

Related CAS

129674-17-5
22484-64-6 (zinc[2:1] salt)
515-74-2 (hydrochloride salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Mechanism of Action

Many idiosyncratic non-steroidal anti-inflammatory drugs (NSAIDs) cause GI, liver and bone marrow toxicity in some patients which results in GI bleeding/ulceration/fulminant hepatic failure/hepatitis or agranulocytosis/aplastic anemia. The toxic mechanisms proposed have been reviewed. Evidence is presented showing that idiosyncratic NSAID drugs form prooxidant radicals when metabolized by peroxidases known to be present in these tissues. Thus GSH, NADH and/or ascorbate were cooxidised by catalytic amounts of NSAIDs and hydrogen peroxide in the presence of peroxidase. During GSH and NADH cooxidation, oxygen uptake and activation occurred. Furthermore the formation of NSAID oxidation products was prevented during the cooxidation indicating that the cooxidation involved redox cycling of the first formed NSAID radical product. The order of prooxidant catalytic effectiveness of fenamate and arylacetic acid NSAIDs was mefenamic acid>tolfenamic acid>flufenamic acid, meclofenamic acid or diclofenac. Diphenylamine, a common moiety to all of these NSAIDs was a more active prooxidant for NADH and ascorbate cooxidation than these NSAIDs which suggests that oxidation of the NSAID diphenylamine moiety to a cation and/or nitroxide radical was responsible for the NSAID prooxidant activity. The order of catalytic effectiveness found for sulfonamide derivatives was sulfaphenazole>sulfisoxazole>dapsone>sulfanilic acid>procainamide>sulfamethoxazole>sulfadiazine>sulfadimethoxine whereas sulfanilamide, sulfapyridine or nimesulide had no prooxidant activity. Although indomethacin had little prooxidant activity, its major in vivo metabolite, N-deschlorobenzoyl indomethacin had significant prooxidant activity. Aminoantipyrine the major in vivo metabolite of aminopyrine or dipyrone was also more prooxidant than the parent drugs. It is hypothesized that the NSAID radicals and/or the resulting oxidative stress initiates the cytotoxic processes leading to idiosyncratic toxicity.

Vapor Pressure

0.0000002 [mmHg]

Pictograms

Irritant

Irritant

Impurities

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid.

Other CAS

121-57-3
71949-32-1

Absorption Distribution and Excretion

4-Aminobenzene sulfonic acid can be absorbed from the gastrointestinal tract. Absorption through the lungs appears to be possible; absorption of an intratracheally-instilled solution of 4- aminobenzene sulfonic acid has been detected in the rat. Accumulation does not take place in mammals; excretion after oral administration mainly occurs within 24 hr. 4-Aminobenzene sulfonic acid is excreted either unchanged or as the N-acetyl metabolite, in the urine in rabbits, and in the urine and the feces in rats.
WHEN SULFANILIC ACID WAS ADMINISTERED ORALLY TO RATS, 53% OF THE ADMINISTERED DOSE WAS FOUND IN THE URINE.

Metabolism Metabolites

YIELDS P-ACETAMIDOBENZENESULFONIC ACID IN RABBIT: DANIEL, JW, TOXICOL APPL PHARMAC, 4, 572 (1962). /FROM TABLE/

Associated Chemicals

Benzenesulfonic acid, 2-amino;88-21-1
Benzenesulfonic acid, 3-amino;121-47-1

Wikipedia

Sulfanilic Acid
FP-β-CPPIT

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

By heating aniline with weak fuming sulfuric acid and pouring the reaction product into water. /Monohydrate/
Readily prepared from aniline and sulfuric acid.
REACTION OF ANILINE WITH SULFURIC ACID OR SULFUR TRIOXIDE; BAKING OF ANILINE SULFATE TO EFFECT INTRAMOLECULAR REARRANGEMENT
Equimolar amounts of aniline and sulfuric acid are reacted in a lead-lined reactor. The reaction mass is spread on trays and baked in an oven at 190 - 220 °C, the water of the reaction being removed continuously. The process is complete if a sample dissolves clearly in a dilute alkaline solution and has practically no smell of aniline. The crude product is dissolved as a sodium salt in water that has been rendered alkaline with sodium carbonate solution; traces of aniline are removed by blowing with steam. The solution is clarified by filtration and can then be processed further immediately. The baking operation can be carried out in vacuo, which facilitates the removal of the water of the reaction.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Paper Manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Benzenesulfonic acid, 4-amino-: ACTIVE
Benzenesulfonic acid, 4-amino-, diazotized, coupled with C.I. Natural Yellow 11: ACTIVE
APPLICATION OF 2000 PPM OF A FRUIT THINNING PREPARATION CONTAINING SULFANILIC ACID TO FULLY BLOOMED ORANGE TREES RESULTED IN AN INCREASE IN THINNING RATE FROM 37.6% OF THE CONTROL TO 60.8%.

Analytic Laboratory Methods

INTERMEDIATES IN FD&C YELLOW NUMBER 6. FD&C YELLOW NUMBER 6...IS MORE STRONGLY ADSORBED ON CELLULOSE FROM CONCENTRATED AMMONIUM SULFATE SOLN THAN ARE DYE INTERMEDIATES. SULFANILIC ACID & SCHAEFFER'S SALT ELUTE SEPARATION WITH 40% AMMONIUM SULFATE... EACH INTERMEDIATE IS DETERMINED BY UV SPECTROPHOTOMETRY.
ORGANIC IMPURITIES IN COSMETIC COAL-TAR DYES WERE DETERMINED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.

Interactions

WHEN GIVEN ORALLY IN SUFFICIENT AMT (100-500 MG/KG IN RATS), THE CHELATOR /ETHYLENE DIAMINETETRAACETATE/ INCREASES THE RATES OF ABSORPTION OF HEPARIN.../&/ SULFANILIC ACID...ALL LIPID-INSOL SUBSTANCES WHICH ORDINARILY ARE POORLY ABSORBED FROM GI TRACT.
BILE SALTS, DISODIUM EDTA, TETRACYCLINE, OR SODIUM LAURYL SULFATE PRESENT IN THE GUT LUMEN OF THE RAT INCREASED THE TRANSFER OF SULFANILIC ACID FROM THE SMALL INTESTINE TO THE THORACIC DUCT LYMPH.
The effect of mitomycin C (MMC) pre-administration intravenously on the absorption of drugs from rat stomach has been examined by means of the in-situ loop technique. 48 hr after the MMC-treatment, the absorption of salicylic acid, aspirin and sulphanilic acid was not influenced but that of sulphanilamide was significantly increased compared with the control. At 96 hr, a differential effect of MMC on the absorption of each drug was seen: the absorption of weakly acidic drugs was significantly decreased while that of bases and strong sulphonic acid increased. The decreased absorption of salicylic acid and aspirin correlated with the reduced gastric mucosal blood flow. At 96 hr there were severe hemorrhagic lesions in the gastric mucosa. The increase in absorption of poorly absorbed drugs could be ascribed to the increased permeability of the blood-gastric epithelium barrier as was evidenced by leakage of Evans Blue.

Dates

Modify: 2023-08-15
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